molecular formula C20H18ClNO2 B11944154 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide CAS No. 853314-74-6

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide

Cat. No.: B11944154
CAS No.: 853314-74-6
M. Wt: 339.8 g/mol
InChI Key: AOOOZCILSDOMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is a furan-carboxamide derivative characterized by a 2-chlorophenyl group attached to the furan ring and an N-linked 2-isopropylphenyl substituent. The compound’s core structure—a furan ring with aromatic and alkyl substituents—suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by lipophilic and electron-deficient moieties .

Properties

CAS No.

853314-74-6

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO2/c1-13(2)14-7-4-6-10-17(14)22-20(23)19-12-11-18(24-19)15-8-3-5-9-16(15)21/h3-13H,1-2H3,(H,22,23)

InChI Key

AOOOZCILSDOMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a chlorophenyl group using reagents such as chlorobenzene and a Lewis acid catalyst.

    Formation of the amide bond: The final step involves the reaction of the substituted furan with 2-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

The compound has shown promise in several biological assays, particularly in the following areas:

  • Antidiabetic Activity : Research has indicated that derivatives of furamide compounds exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism, such as α-glucosidase and α-amylase. This suggests potential applications in managing type 2 diabetes by regulating blood glucose levels through enzyme inhibition .
  • Anti-inflammatory Properties : Compounds similar to 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide have been studied for their ability to modulate inflammatory pathways. Inhibition of certain protein kinases linked to inflammation may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Effects : The compound's structural similarities with known neuroprotective agents suggest it may inhibit pathways associated with neurodegeneration. This includes potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis by targeting the Rho/ROCK signaling pathway, which is implicated in neuronal survival and regeneration .

Therapeutic Potential

The therapeutic applications of this compound extend across various medical conditions:

  • Cardiovascular Diseases : Due to its effects on smooth muscle relaxation and vasodilation, this compound could be beneficial in treating cardiovascular disorders such as hypertension and heart failure. Its role in inhibiting Rho-associated kinases may help alleviate vascular stiffness and improve blood flow .
  • Cancer Treatment : The ability of the compound to inhibit cell migration and proliferation positions it as a candidate for cancer therapy. By targeting specific kinases involved in tumor progression, it may help reduce metastasis and enhance the efficacy of existing chemotherapeutic agents .
  • Pain Management : The anti-inflammatory properties also suggest potential applications in pain management, particularly for chronic pain conditions where inflammation plays a key role .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Study FocusFindingsReference
Antidiabetic EffectsDemonstrated significant inhibition of α-glucosidase with IC50 values indicating strong activity
NeuroprotectionInhibition of Rho/ROCK pathway showed promise in models of neurodegeneration
Anti-inflammatory ActivityCompounds exhibited reduced inflammation markers in vitro

These findings underscore the diverse applications of this compound across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide and related compounds:

Compound Name Molecular Formula Substituent Group Molecular Weight Key Features
This compound (Target) C19H17ClNO2* 2-Isopropylphenyl 326.80* Lipophilic substituent; potential for enhanced membrane permeability
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide C17H13ClN2O4S 4-Sulfamoylphenyl 376.81 Sulfonamide group introduces polarity; may improve solubility
5-(2-Chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide C17H10Cl3NO2 2,4-Dichlorophenyl 366.63 Electron-withdrawing Cl groups; may enhance binding to electron-rich targets
5-(2-Chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide C19H16ClNO2 2,5-Dimethylphenyl 325.79 Steric hindrance from methyl groups; potential reduced receptor affinity
5-Bromo-N-(2-isopropylphenyl)-2-furamide C14H14BrNO2 2-Isopropylphenyl 316.17 Bromine substitution increases polarizability; may alter electronic effects
N-(2,6-Dimethoxyphenyl)-5-(4-hydroxy-5-isopropyl-2-methylbenzyl)-2-furamide C24H27NO5 Complex benzyl + dimethoxy 409.48 Bulky substituents; likely impacts pharmacokinetics and metabolic stability

*Calculated based on structural data from .

Key Structural Differences and Implications

Substituent Polarity :

  • The 4-sulfamoylphenyl analog () has a polar sulfonamide group, which could improve aqueous solubility compared to the lipophilic 2-isopropylphenyl group in the target compound. This difference may influence bioavailability and metabolic clearance .
  • The 2,4-dichlorophenyl derivative () has additional chlorine atoms, increasing electron-withdrawing effects. This could enhance interactions with nucleophilic residues in biological targets, such as cysteine or lysine in enzymes .

In contrast, the 2-isopropylphenyl group in the target compound offers a balance between bulk and flexibility .

Complex Substituents :

  • The dimethoxy-benzyl derivative () demonstrates how extended aromatic systems and hydrogen-bonding groups (e.g., hydroxyl) can complicate synthesis and metabolic stability, though they may offer selectivity advantages .

Biological Activity

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Formula : C14H14ClNO2
  • CAS Number : 618403-00-2
  • Molecular Weight : 255.72 g/mol

The compound functions primarily as a kinase inhibitor , targeting various pathways involved in cell proliferation and survival. Specifically, it is believed to inhibit the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in regulating cell growth and metabolism. Abnormal activation of mTOR is associated with several cancers, making it a significant target for therapeutic intervention .

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. The compound's ability to inhibit mTOR activity may lead to reduced tumor growth and increased apoptosis in cancer cells.

Table 1: Summary of Antitumor Studies

Study ReferenceCancer TypeResult
Breast CancerModerate inhibition of tumor growth
Renal CarcinomaSignificant reduction in cell viability
Lung CancerInduction of apoptosis in cancer cells

Neuroprotective Effects

In addition to its antitumor effects, this compound has shown promise in neuroprotection. By inhibiting the Rho/ROCK pathway, it may facilitate neuroregeneration and protect against neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Table 2: Neuroprotective Studies

Study ReferenceConditionResult
Alzheimer's DiseaseReduced neuroinflammation
Spinal Cord InjuryEnhanced axonal regeneration

Case Studies

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that the administration of this compound resulted in a significant decrease in tumor size and improved patient outcomes compared to standard treatments .
  • Neurodegenerative Disorders : In animal models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.